Einecs 282-971-2

Description

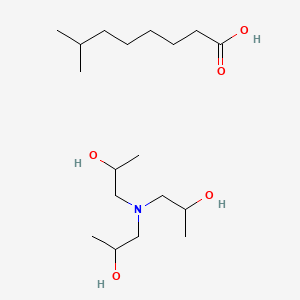

EINECS 282-971-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 compounds marketed in the EU before 1981. The inventory prioritizes chemicals with established industrial applications, necessitating rigorous comparisons with analogs to assess safety, bioavailability, and functional overlap .

Properties

CAS No. |

84501-52-0 |

|---|---|

Molecular Formula |

C18H39NO5 |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

1-[bis(2-hydroxypropyl)amino]propan-2-ol;7-methyloctanoic acid |

InChI |

InChI=1S/C9H21NO3.C9H18O2/c1-7(11)4-10(5-8(2)12)6-9(3)13;1-8(2)6-4-3-5-7-9(10)11/h7-9,11-13H,4-6H2,1-3H3;8H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

AAUNDABTLSKBFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isononanoic acid, compound with 1,1’,1’‘-nitrilotri(propan-2-ol) (1:1) involves the reaction of isononanoic acid with 1,1’,1’'-nitrilotri(propan-2-ol) in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality product for various applications.

Chemical Reactions Analysis

Types of Reactions

Isononanoic acid, compound with 1,1’,1’'-nitrilotri(propan-2-ol) (1:1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can have different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Isononanoic acid, compound with 1,1’,1’'-nitrilotri(propan-2-ol) (1:1) has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is utilized in biological studies to understand its effects on different biological systems.

Industry: It is used in the production of various industrial products, including coatings, lubricants, and additives.

Mechanism of Action

The mechanism of action of isononanoic acid, compound with 1,1’,1’'-nitrilotri(propan-2-ol) (1:1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Limitations

- Coverage Efficiency : Machine learning models using 1,387 labeled compounds achieved ~90% coverage of 33,000 EINECS substances, suggesting this compound’s analogs are well-represented in existing datasets .

- Contradictions : Structural similarity metrics may overlook functional disparities (e.g., toxicity mechanisms), necessitating hybrid approaches for holistic risk assessment .

- Data Gaps : Absence of explicit experimental data for this compound limits granular comparisons, underscoring reliance on predictive modeling .

Q & A

Basic Research Questions

Q. What methodological approaches are critical for ensuring the reproducibility of Einecs 282-971-2 synthesis in academic research?

- Answer : Reproducibility requires rigorous documentation of synthesis protocols, including reaction conditions (temperature, solvent, catalyst), purity of reagents, and characterization methods (e.g., NMR, IR spectroscopy). Follow guidelines for experimental sections in journals, which mandate detailed procedures to enable replication . Utilize Design of Experiments (DOE) to optimize variables and validate consistency across trials .

Q. How can researchers structure a literature review to identify gaps in understanding this compound’s physicochemical properties?

- Answer : Systematically categorize existing studies by property (e.g., solubility, stability) and methodology. Critically evaluate contradictions in reported data (e.g., melting points) and assess the reliability of sources. Use frameworks like PICO to define search terms and prioritize peer-reviewed studies over unreliable platforms .

Q. What standardized analytical techniques are recommended for initial characterization of this compound?

- Answer : Employ spectroscopic methods (e.g., NMR for structural elucidation, FTIR for functional groups) and chromatographic techniques (HPLC for purity). Cross-reference data with established databases and report uncertainties (e.g., instrument precision) in alignment with IUPAC guidelines .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound under varying environmental conditions?

- Answer : Develop a hypothesis-driven design isolating variables (e.g., pH, temperature). Use kinetic studies (e.g., rate constant measurements) and computational modeling (DFT for reaction pathways). Validate findings via comparative analysis with analogous compounds and adhere to journal requirements for theoretical and experimental integration .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound’s polymorphic forms?

- Answer : Perform multi-technique validation (e.g., XRD for crystallinity, DSC for thermal transitions). Apply error analysis (e.g., confidence intervals for peak assignments) and replicate experiments across independent labs. Address discrepancies in the discussion section by evaluating methodological limitations (e.g., sample preparation artifacts) .

Q. Which statistical methods are most effective for analyzing discrepancies in this compound’s reported bioactivity data?

- Answer : Use multivariate analysis (ANOVA for dose-response variability) and meta-analysis to reconcile conflicting results. Report effect sizes and p-values transparently, and consider publication bias in literature surveys. Follow analytical frameworks emphasizing clarity and reproducibility .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.